L-Lysin, L-Lysylglycyl-L-Histidyl-

Übersicht

Beschreibung

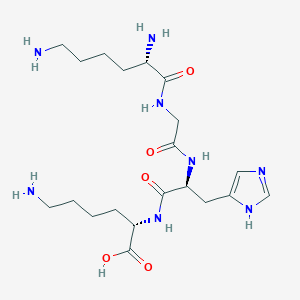

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of L-lysine, glycine, and L-histidine residues. This compound is known for its various biological activities, including immunosuppressive and anxiolytic effects. It is often studied for its potential therapeutic applications in medicine and its role in biochemical processes .

Wissenschaftliche Forschungsanwendungen

L-Lysine, L-lysylglycyl-L-histidyl- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential in treating conditions like anxiety, inflammation, and immune disorders.

Industry: Utilized in the development of cosmetic products and pharmaceuticals

Wirkmechanismus

Target of Action

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of the amino acids lysine, glycine, and histidine . The primary targets of this compound are proteins in the human body, as it plays a crucial role in protein synthesis . It also has a high affinity for copper ions, forming a complex with them .

Mode of Action

The compound interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited . This suggests that L-Lysine, L-lysylglycyl-L-histidyl- may have antiviral activity.

Biochemical Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several biochemical pathways. In organisms that synthesize lysine, two main biosynthetic pathways exist: the diaminopimelate and α-aminoadipate pathways . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

L-Lysine, L-lysylglycyl-L-histidyl- is an essential amino acid, which means that humans cannot synthesize it and must obtain it from the diet . It is commonly found as a component of total parenteral nutrition . L-Lysine may facilitate the absorption of calcium from the small intestine , suggesting that it may have an impact on bioavailability.

Result of Action

The molecular and cellular effects of L-Lysine, L-lysylglycyl-L-histidyl- action are broad and encompass everything from wound healing to anti-aging properties . It stimulates collagen synthesis, thereby significantly aiding the process related to tissue repair . It also improves skin appearance, skin firmness, and the resilience and elasticity of aged skin .

Action Environment

The action, efficacy, and stability of L-Lysine, L-lysylglycyl-L-histidyl- can be influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body . Furthermore, it has been suggested that L-Lysine, L-lysylglycyl-L-histidyl- may reduce cortisol levels in women, indicating that stress could potentially influence its action .

Biochemische Analyse

Biochemical Properties

L-Lysine, L-lysylglycyl-L-histidyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-lysine is known to be involved in the biosynthesis of proteins and other important molecules. The compound interacts with enzymes such as lysine decarboxylase, which catalyzes the conversion of L-lysine to cadaverine, a precursor for the synthesis of polyamines . Additionally, L-lysylglycyl-L-histidyl- can interact with metal ions like copper and zinc, potentially influencing redox reactions and preventing metal-induced protein aggregation .

Cellular Effects

L-Lysine, L-lysylglycyl-L-histidyl- has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, L-lysine is essential for protein synthesis, and its availability can affect the rate of translation and overall protein production in cells. L-lysylglycyl-L-histidyl- may also play a role in protecting cells from oxidative stress by binding to metal ions and preventing their redox activity .

Molecular Mechanism

The molecular mechanism of L-Lysine, L-lysylglycyl-L-histidyl- involves several interactions at the molecular level. L-lysine can bind to enzymes and proteins, influencing their activity and stability. L-lysylglycyl-L-histidyl- can bind to metal ions, reducing their redox activity and preventing metal-induced damage to proteins and other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Metabolic Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several metabolic pathways. L-lysine is a key component of the lysine biosynthesis pathway, which involves enzymes such as aspartate kinase and diaminopimelate dehydrogenase . L-lysylglycyl-L-histidyl- may also influence metabolic flux and metabolite levels by interacting with enzymes and cofactors involved in amino acid metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Lysine, L-lysylglycyl-L-histidyl- often employs large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysine, L-lysylglycyl-L-histidyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, dithiothreitol.

Substitution Reagents: Amino acid derivatives, protecting group reagents.

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycyl-L-histidyl-L-lysine (GHK): A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.

Lysylglycyl-L-histidyl-L-lysine: Another related peptide with distinct properties and applications

Uniqueness

L-Lysine, L-lysylglycyl-L-histidyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and therapeutic potential .

Biologische Aktivität

L-Lysine, an essential amino acid, plays a critical role in various biological processes, including protein synthesis, collagen formation, and immune function. The compound L-lysylglycyl-L-histidyl-L-lysine is a peptide that combines lysine with glycine and histidine, potentially enhancing its biological activities. This article explores the biological activities of L-lysine and its derivative, focusing on their mechanisms of action, therapeutic applications, and research findings.

1. Biological Roles of L-Lysine

Lysine is integral to numerous physiological functions:

- Protein Synthesis : As a building block for proteins, lysine is crucial for growth and tissue repair. It participates in the formation of collagen, which provides structural integrity to connective tissues .

- Immune Function : Lysine supplementation has been shown to reduce the incidence and severity of herpes simplex virus (HSV) infections by inhibiting viral replication through competitive inhibition with arginine .

- Calcium Absorption : Lysine may enhance calcium absorption in the intestines, contributing to bone health .

- Epigenetic Regulation : Lysine residues on histones can undergo various modifications (e.g., acetylation), influencing gene expression and cellular function .

2.1 Herpes Simplex Virus (HSV)

Numerous studies have demonstrated the efficacy of lysine in managing HSV outbreaks:

- A pilot study indicated that patients taking 500 mg of L-lysine daily experienced a 63% reduction in herpes lesions over one year compared to baseline .

- Another double-blind study showed that participants receiving 1000 mg of lysine three times daily had fewer lesions and shorter healing times compared to a placebo group .

2.2 Diabetes Management

Lysine has been investigated for its potential benefits in diabetes:

- In a study involving streptozotocin-induced diabetic rats, L-lysine supplementation prevented increases in serum glucose and advanced glycation end products (AGEs), suggesting a protective effect against diabetic complications .

3.1 Clinical Observations

A comprehensive review of clinical studies highlights the following findings:

3.2 Wound Healing

Research on L-lysylglycyl-L-histidyl-L-lysine indicates its potential as a wound healing agent:

- A study demonstrated that this peptide promotes fibroblast proliferation, which is crucial for tissue repair . The incorporation of tritiated thymidine into fibroblasts indicated enhanced cell proliferation in response to this peptide.

Lysine's biological activity can be attributed to several mechanisms:

- Competitive Inhibition : Lysine competes with arginine for cellular uptake, which is critical for the replication of certain viruses like HSV .

- Collagen Crosslinking : By participating in collagen formation, lysine enhances tissue strength and elasticity .

- Chemical Chaperone Activity : Lysine acts as a chemical chaperone that helps maintain protein structure under stress conditions, particularly relevant in diabetic models .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZVZMBXJOMKA-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429544 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-79-4 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.